molecular formula C8H12N2O2 B13286517 3-Amino-3-(2-methylfuran-3-yl)propanamide

3-Amino-3-(2-methylfuran-3-yl)propanamide

Cat. No.: B13286517
M. Wt: 168.19 g/mol
InChI Key: IEQDZXGGGHEPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(2-methylfuran-3-yl)propanamide is an organic compound with the molecular formula C8H12N2O2 It is a derivative of propanamide, featuring an amino group and a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methylfuran-3-yl)propanamide can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method provides a high yield of the desired product while avoiding the use of environmentally harmful reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methylfuran-3-yl)propanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted amides.

Scientific Research Applications

3-Amino-3-(2-methylfuran-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methylfuran-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and the furan ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(2-methylfuran-3-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a methylfuran moiety makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-amino-3-(2-methylfuran-3-yl)propanamide

InChI

InChI=1S/C8H12N2O2/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)

InChI Key

IEQDZXGGGHEPML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(CC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.